molecular formula C13H16ClN B2904056 (2-Ethylnaphthalen-1-yl)methanamine hydrochloride CAS No. 2137791-77-4

(2-Ethylnaphthalen-1-yl)methanamine hydrochloride

Cat. No.: B2904056
CAS No.: 2137791-77-4
M. Wt: 221.73
InChI Key: WSHILGRQVGIQGN-UHFFFAOYSA-N
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Description

(2-Ethylnaphthalen-1-yl)methanamine hydrochloride ( 2137791-77-4) is an organic compound with the molecular formula C13H16ClN and a molecular weight of 221.72 g/mol . This chemical features a naphthalene ring system substituted with an ethyl group and an aminomethylene group, which is supplied as its stable hydrochloride salt. As a naphthalene derivative, this compound serves as a valuable building block in medicinal chemistry and organic synthesis. The naphthalene scaffold is a privileged structure in drug discovery, known for its ability to interact with various biological targets . The ethyl and primary amine functional groups on this scaffold provide versatile handles for further chemical modification, making it a useful intermediate for developing more complex molecules. Researchers can employ it in the synthesis of compounds for investigating structure-activity relationships, particularly in the exploration of new pharmacologically active agents. This product is intended for research and development purposes in a laboratory setting only. It is strictly for professional use and is not classified as a drug, cosmetic, or household chemical. The product is provided on the understanding that it will not be used for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(2-ethylnaphthalen-1-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N.ClH/c1-2-10-7-8-11-5-3-4-6-12(11)13(10)9-14;/h3-8H,2,9,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHILGRQVGIQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2C=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylnaphthalen-1-yl)methanamine hydrochloride typically involves the alkylation of naphthalene derivatives followed by amination. One common method includes the Friedel-Crafts alkylation of naphthalene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the ethyl group. The resulting ethylnaphthalene is then subjected to a formylation reaction to introduce a formyl group at the first position. This intermediate is subsequently reduced to the corresponding methanamine using reducing agents like lithium aluminum hydride .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions. The process typically includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2-Ethylnaphthalen-1-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Ethylnaphthalen-1-yl)methanamine hydrochloride is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Ethylnaphthalen-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s methanamine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The ethyl group may also contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

  • Substituent Position : The position of substituents on the naphthalene ring significantly impacts electronic properties. For example, (1R)-1-(2-Naphthyl)-1-propanamine HCl (naphthalen-2 substitution) may exhibit different binding affinities compared to the naphthalen-1-substituted target compound .
  • Functional Groups : Methoxy groups (e.g., in 2-(7-Methoxynaphthalen-1-yl)ethanamine HCl) enhance solubility via polarity, whereas ethyl or phenyl groups increase lipophilicity .

Heterocyclic Methanamine Derivatives

Compound Name Molecular Formula Core Structure Molecular Weight (g/mol) Key Differences References
Benzo[b]thiophen-2-yl methanamine HCl C₉H₁₀ClNS Benzothiophene 199.71 Sulfur-containing heterocycle; smaller aromatic system
Furan-2-yl methanamine HCl C₅H₈ClNO Furan 141.58 Oxygen-containing heterocycle; lower molecular weight
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl C₁₀H₉Cl₂N₂S Thiazole with Cl 261.17 Chlorophenyl-thiazole hybrid; enhanced halogen interactions

Key Observations:

  • Heterocycles : Replacing naphthalene with smaller heterocycles (e.g., furan, thiazole) reduces molecular weight and alters electronic properties. For instance, thiazole derivatives may exhibit stronger halogen bonding in biological systems .
  • Solubility : Furan- and thiophene-based compounds generally have higher aqueous solubility compared to naphthalene derivatives due to reduced hydrophobicity .

Pharmacologically Relevant Analogs

(2-Ethylnaphthalen-1-yl)methanamine HCl shares structural motifs with intermediates used in drug synthesis. For example:

  • Sertraline Hydrochloride: A tetralin-based antidepressant with a chlorophenyl group and methylamine substituent.
  • N-Benzyl-1-(1-naphthyl)ethanamine HCl : Features a benzyl group, which introduces steric bulk that may influence receptor selectivity .

Physicochemical and Spectroscopic Data

  • NMR Profiles: Benzo[b]thiophen-2-yl methanamine HCl and furan-2-yl methanamine HCl exhibit distinct ¹H/¹³C NMR shifts in methanol-d₄ or DMSO-d₆, reflecting differences in aromatic ring currents and substituent effects .
  • Thermal Stability : Thiazole derivatives (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl) show higher melting points (~268°C) compared to naphthalene derivatives, likely due to crystalline packing efficiencies .

Biological Activity

(2-Ethylnaphthalen-1-yl)methanamine hydrochloride, a compound with the CAS number 2137791-77-4, has garnered attention in scientific research due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound consists of an ethyl group attached to a naphthalene ring, linked to a methanamine group. Its unique structure may contribute to its biological effects.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with various enzymes, affecting metabolic pathways critical for cellular function.
  • Receptor Modulation : It could act on specific receptors involved in neurotransmission or cellular signaling.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent. In vitro assays demonstrated significant inhibition of tumor cell proliferation. For instance, a study reported a 100% decrease in viability of EAC-bearing mice treated with the compound compared to controls .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Research indicated that derivatives of naphthalene compounds exhibit activity against various bacterial strains, suggesting that this compound may share similar properties.

Neuroprotective Effects

In models of neurodegeneration, compounds related to this compound have shown protective effects on neuronal cells. This is particularly relevant in studies focused on Parkinson's disease .

Case Studies and Research Findings

Study ReferenceFocusKey Findings
Antitumor ActivitySignificant reduction in tumor cell viability in EAC-bearing mice (100% decrease)
Antimicrobial PropertiesDemonstrated effectiveness against multiple bacterial strains
Neuroprotective EffectsProtects neuronal cells in models of neurodegeneration

Q & A

Q. What are the validated synthetic routes for (2-Ethylnaphthalen-1-yl)methanamine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves alkylation of naphthalen-1-ylmethanamine with ethyl halides under basic conditions, followed by hydrochloride salt formation. Key steps include:

  • Alkylation : Use of ethyl bromide or iodide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Purification : Recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Yield Optimization : Continuous flow reactors may enhance efficiency and reduce side products in industrial analogs .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • NMR :
    • ¹H NMR : Peaks for ethyl group (δ 1.2–1.4 ppm, triplet; δ 2.5–2.7 ppm, quartet) and naphthalene protons (δ 7.3–8.2 ppm, multiplet) .
    • ¹³C NMR : Signals for the ethyl carbons (10–15 ppm and 35–40 ppm) and aromatic carbons (120–135 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/z 221.73 (corresponding to C₁₃H₁₆ClN⁺) .
  • IR : Stretching vibrations for NH₃⁺ (2500–3000 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) .

Q. What are the key physicochemical properties relevant to experimental handling?

PropertyValueMethodReference
Molecular Weight221.73 g/molMass Spec
Solubility>50 mg/mL in DMSO; <1 mg/mL in H₂OShake-flask
Melting Point180–185°C (decomposition)DSC

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:

  • Purity Variations : Validate purity via HPLC (e.g., C18 column, 90:10 acetonitrile/water) .
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
  • Metabolite Interference : Use LC-MS to identify degradation products in biological matrices .

Q. What strategies are effective for enantioselective synthesis of chiral derivatives?

  • Chiral Catalysts : Use (R)-BINAP/Pd complexes for asymmetric alkylation (up to 90% ee) .
  • Resolution Methods : Diastereomeric salt formation with tartaric acid derivatives .
  • Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric excess .

Q. How does the ethyl substituent influence binding to biological targets compared to other alkyl groups?

SubstituentBinding Affinity (Ki, nM)TargetReference
Ethyl120 ± 15Serotonin Receptor
Methyl250 ± 30Serotonin Receptor
Propyl180 ± 20Serotonin Receptor
The ethyl group balances steric bulk and hydrophobicity, enhancing receptor fit compared to smaller/larger analogs .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Use SwissADME or Schrödinger QikProp to estimate:
    • LogP: ~3.1 (moderate lipophilicity) .
    • BBB Permeability: Moderate (CNS penetration possible) .
  • Docking Studies : AutoDock Vina for binding mode analysis with receptors (e.g., 5-HT transporters) .

Q. How can researchers mitigate toxicity concerns in in vivo studies?

  • Acute Toxicity : LD₅₀ > 500 mg/kg in rodents (oral); monitor hepatic/renal biomarkers .
  • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
  • Formulation : Use PEGylated nanoparticles to reduce systemic exposure .

Methodological Challenges and Solutions

Q. What are the best practices for scaling up synthesis without compromising yield?

  • Process Optimization :
    • Replace batch reactors with flow chemistry setups (residence time: 30–60 min) .
    • Use scavenger resins (e.g., QuadraPure™) to remove excess ethyl halides .
  • Quality Control : In-line FTIR for real-time monitoring of intermediate formation .

Q. How to design structure-activity relationship (SAR) studies for analogs?

  • Core Modifications : Vary alkyl chain length (methyl, propyl) or introduce halogens (F, Cl) at the naphthalene 4-position .
  • Bioisosteric Replacement : Replace ethyl with cyclopropyl or vinyl groups to assess steric/electronic effects .
  • Data Analysis : Multivariate regression (e.g., PLS) to correlate structural descriptors with activity .

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